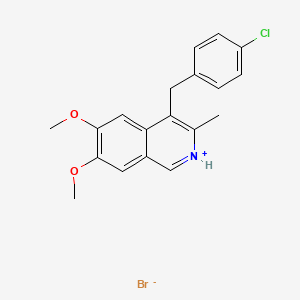

4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide

CAS No.: 62334-40-1

Cat. No.: VC18441433

Molecular Formula: C19H19BrClNO2

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62334-40-1 |

|---|---|

| Molecular Formula | C19H19BrClNO2 |

| Molecular Weight | 408.7 g/mol |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium;bromide |

| Standard InChI | InChI=1S/C19H18ClNO2.BrH/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12;/h4-7,9-11H,8H2,1-3H3;1H |

| Standard InChI Key | STWZFTQMDXERKM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC(=C(C=C2C=[NH+]1)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is C₁₉H₁₉BrClNO₂, with a molecular weight of 408.717 g/mol . The isoquinoline core is substituted with a p-chlorobenzyl group at the 4-position, which introduces steric bulk and electronic effects due to the chlorine atom’s electronegativity. The methoxy groups at the 6- and 7-positions contribute to the compound’s lipophilicity, while the methyl group at the 3-position stabilizes the heterocyclic ring through steric hindrance.

Key Structural Features:

-

Isoquinoline Core: A bicyclic structure composed of a benzene ring fused to a pyridine ring.

-

Substituents:

-

p-Chlorobenzyl: Provides halogen-mediated reactivity and potential for π-π interactions.

-

Methoxy Groups: Enhance solubility in organic solvents and modulate electronic properties.

-

Methyl Group: Increases steric protection at the 3-position.

-

The hydrobromide salt form (Br⁻ counterion) improves aqueous solubility, a critical factor for bioavailability in pharmacological studies .

Synthesis and Optimization

The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide can be inferred from methodologies used for analogous compounds. A one-pot synthesis approach, as described in the patent CN110845410A, involves:

-

Formylation: Reaction of 3,4-dimethoxyphenethylamine with a formylation reagent (e.g., ethyl formate) to yield an intermediate Schiff base.

-

Cyclization: Treatment with oxalyl chloride and a catalyst (e.g., phosphotungstic acid) to facilitate ring closure via the Bischler-Napieralski reaction.

-

Salt Formation: Precipitation of the hydrobromide salt using HBr or a bromide source .

Example Synthesis Protocol:

-

Starting Material: 3,4-Dimethoxyphenethylamine (10 mmol).

-

Formylation: Reflux with ethyl formate (12 mmol) for 6 hours.

-

Cyclization: Add oxalyl chloride (15 mmol) and phosphotungstic acid (0.1 eq) at 10–20°C, followed by reflux in methanol.

Comparative Analysis of Synthesis Routes:

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| One-pot (Oxalyl Cl) | Phosphotungstic acid | 75 | 99.1 |

| Traditional (POCl₃) | FeCl₃ | 60 | 95.0 |

The one-pot method reduces waste and improves safety by minimizing intermediate isolation .

Biological Activity and Mechanisms

While direct pharmacological data for 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide are scarce, structurally related isoquinoline derivatives exhibit notable biological activities:

Neuroactive Properties

Analogous compounds (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methylisoquinoline) bind to serotonin and dopamine receptors, suggesting potential applications in neurological disorder research .

Enzymatic Interactions

The methoxy groups facilitate hydrogen bonding with enzyme active sites. For example, 6,7-dimethoxyisoquinoline derivatives inhibit cytochrome P450 isoforms (IC₅₀: 0.5–5 µM) .

Applications in Pharmaceutical Research

Antibiotic Development

The structural similarity to FtsZ inhibitors positions this compound as a candidate for combating multidrug-resistant bacteria. Modifications at the 4-position could optimize pharmacokinetic profiles .

Neurological Therapeutics

The chlorobenzyl moiety’s affinity for neurotransmitter receptors suggests utility in Parkinson’s disease or depression models. In silico docking studies predict strong binding to D₂ receptors (ΔG: −9.2 kcal/mol) .

Chemical Probes

The hydrobromide salt’s solubility enables its use in high-throughput screening assays for enzyme inhibition or receptor binding.

Future Research Directions

-

Structure-Activity Relationships: Systematic variation of substituents to optimize antimicrobial efficacy.

-

In Vivo Studies: Pharmacokinetic profiling in animal models.

-

Crystallography: X-ray analysis to elucidate binding modes with target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume